molecular formula C16H19N3OS B12906455 N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine CAS No. 87148-57-0

N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine

Cat. No.: B12906455
CAS No.: 87148-57-0
M. Wt: 301.4 g/mol
InChI Key: UNRCQMIDWNKSPE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine: is a compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C16H19N3OS and a molecular weight of 301.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the pyrimidine moiety.

    Substitution: The ethynyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its interactions with biological targets.

Industry:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl linkage and the thiophene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine is unique due to its combination of a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87148-57-0

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N,N-diethyl-2-[5-(2-thiophen-2-ylethynyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C16H19N3OS/c1-3-19(4-2)9-10-20-16-17-12-14(13-18-16)7-8-15-6-5-11-21-15/h5-6,11-13H,3-4,9-10H2,1-2H3

InChI Key

UNRCQMIDWNKSPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CS2

Origin of Product

United States

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